molecular formula C28H33N5O3S B2797998 N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-97-9

N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

Cat. No. B2797998
CAS RN: 689769-97-9
M. Wt: 519.66
InChI Key: GZEKVODLIAFCOL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a morpholine ring, and a tetrahydroquinazoline ring. These functional groups suggest that the compound may have interesting biological activity .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving the corresponding amines and carboxylic acids . For example, a compound with a similar structure was synthesized by reacting tryptamine with naproxen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as NMR, UV, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the indole ring is a nucleophile and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a broader class of chemicals known for their varied biological activities, including antiviral and antimicrobial properties. Research into related compounds has led to the synthesis of derivatives with significant biological activity. For instance, Selvakumar et al. (2018) synthesized a series of morpholine substituted sulfonamide and urea derivatives, showing one derivative with three-fold higher antiviral activity than Ribavirin, a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018). Similarly, Desai, Shihora, and Moradia (2007) developed new quinazolines as potential antimicrobial agents, highlighting the synthetic versatility and therapeutic potential of this chemical scaffold (Desai, Shihora, & Moradia, 2007).

Antiviral Activity

The antiviral properties of compounds within this family have been a subject of investigation. Ivashchenko et al. (2014) synthesized new derivatives and evaluated their antiviral activity against influenza and hepatitis C virus, discovering compounds with micromolar activities, suggesting potential therapeutic applications (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).

Photoelectric Conversion in Solar Cells

The structural motif of the compound has applications beyond pharmaceuticals, including in the field of renewable energy. Wu et al. (2009) investigated carboxylated cyanine dyes related to this compound for dye-sensitized solar cells, finding that co-sensitization with these compounds can significantly improve photoelectric conversion efficiency, demonstrating the compound's versatility and potential in materials science (Wu, Meng, Li, Teng, & Hua, 2009).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of functional groups found in other biologically active compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3S/c34-26(29-12-11-20-19-30-24-7-4-3-6-22(20)24)8-2-1-5-13-33-27(35)23-18-21(32-14-16-36-17-15-32)9-10-25(23)31-28(33)37/h3-4,6-7,9-10,18-19,23,30H,1-2,5,8,11-17H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMTZMOUUVXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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